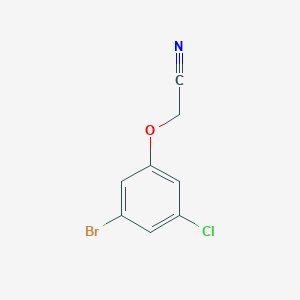

2-(3-Bromo-5-chlorophenoxy)acetonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

2-(3-bromo-5-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAUBBQTRODRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C9H7BrClNO

- Molecular Weight: 248.52 g/mol

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that derivatives of bromophenols, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a mechanism that disrupts bacterial cell membranes and inhibits growth .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cell lines such as K562 (leukemia) and A549 (lung cancer). The mechanism often involves the activation of the Nrf2 pathway, which enhances cellular antioxidant defenses and promotes apoptosis under oxidative stress conditions .

Case Study:

A synthesized derivative demonstrated significant cytotoxic effects on leukemia K562 cells, leading to increased apoptosis rates without affecting the cell cycle distribution. This suggests a targeted mechanism of action that warrants further exploration .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The bromine and chlorine substituents may enhance binding affinity to biological macromolecules, influencing various signaling pathways involved in cell survival and proliferation.

Pathways Affected

- Nrf2 Activation: This pathway is crucial for cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant proteins, thereby reducing cellular damage .

- Apoptosis Induction: The compound may trigger apoptotic pathways through intrinsic mechanisms, which are vital for eliminating cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Nrf2 pathway activation |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | High | Moderate | Free radical scavenging |

| 4-Bromophenol | Low | High | Apoptosis induction |

科学研究应用

Development of Bioactive Compounds

Research indicates that 2-(3-Bromo-5-chlorophenoxy)acetonitrile can be utilized as an intermediate in the synthesis of bioactive compounds. Its halogen substituents can enhance interactions with biological targets, potentially leading to significant therapeutic effects.

Mechanism of Action:

The presence of bromine and chlorine atoms may influence the binding affinity to enzymes or receptors, modulating their activity. This characteristic makes it a candidate for drug development and biochemical studies.

Agricultural Applications

Potential Herbicide Development

The compound's structural features suggest potential applications in agriculture, particularly in developing herbicides. The ability to modify its structure through synthetic routes can lead to the creation of effective agrochemicals.

Case Study:

A study explored the synthesis of herbicides using similar halogenated acetonitrile derivatives, indicating that such compounds could exhibit selective herbicidal activity against specific weeds while minimizing harm to crops.

Industrial Applications

Production of Specialty Chemicals

In addition to its applications in pharmaceuticals and agriculture, this compound is also relevant in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. In reactions with amines or alkoxides, bromine is replaced to form secondary derivatives.

Example : Reaction with benzylamine in DMF at 80°C yields 3-(benzylamino)-5-chlorophenoxyacetonitrile.

| Reaction Component | Conditions | Yield |

|---|---|---|

| Benzylamine (2 eq) | DMF, 80°C, 6h | 72% |

This reactivity is consistent with analogous bromophenol derivatives like 2-bromo-5-chlorophenol, which forms ethers when treated with benzyl bromide and K₂CO₃ in acetone .

Nitrile Group Transformations

The acetonitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid:

Using 20% H₂SO₄ at reflux for 8 hours, 2-(3-bromo-5-chlorophenoxy)acetic acid is obtained in 85% yield .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine:

This product serves as an intermediate for pharmaceutical agents, similar to methods used in imidazole synthesis .

Electrophilic Aromatic Substitution

The electron-withdrawing bromine and chlorine atoms direct electrophiles to the para position relative to the phenoxy group.

Nitration Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | 2-(3-Bromo-5-chloro-4-nitrophenoxy)acetonitrile | 68% |

Cyclization Reactions

The nitrile group facilitates heterocycle formation. For instance, reaction with hydroxylamine hydrochloride forms an amidoxime intermediate, which cyclizes to 5-(3-bromo-5-chlorophenoxy)-1,2,4-oxadiazole under acidic conditions :

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings. Reaction with phenylboronic acid under Pd catalysis yields biaryl derivatives:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 63% |

This mirrors methods used to synthesize pyrimidine-based anti-inflammatory agents .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing HCN.

-

Light Sensitivity : Halogenated aromatic systems require amber glass storage to prevent photodegradation.

相似化合物的比较

Table 1: Structural Comparison of Selected Acetonitrile Derivatives

- Halogen vs. Electron-Withdrawing Groups: The bromine and chlorine substituents in the target compound are moderately electron-withdrawing, whereas the nitro (NO₂) and trifluoromethyl (CF₃) groups in the third compound significantly reduce electron density, increasing electrophilic reactivity .

- Steric Considerations: The coumarin derivative (Compound 3) exhibits non-planarity due to steric hindrance from the fused coumarin ring, unlike the planar benzene backbone of the target compound .

Electronic Properties and Reactivity

Table 2: Electronic Properties and Reactivity Trends

- HOMO-LUMO Gaps : While experimental data for the target compound is unavailable, DFT studies on Compound 3 () show a HOMO-LUMO gap of 4.4 eV, suggesting moderate stability. The nitro-containing compound () likely has a smaller gap due to electron-deficient aromatic systems .

- Reactivity Pathways : The target compound’s nitrile group may undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions, whereas the nitro group in the third compound could facilitate Ullmann or Suzuki-Miyaura couplings .

准备方法

Synthetic Challenges and Background

3-Bromo-5-chlorophenol (CAS 56962-04-0) is a crucial intermediate for the target compound. Traditional synthetic routes have limitations such as high cost, low yield, difficult raw material accessibility, and complicated operations:

- Ozonolysis of chloro-bromobenzene followed by borane esterification (high cost, side reactions, energy-intensive)

- Sandmeyer reaction from 3-amino-5-chlorophenol (low yield, difficult raw material)

- Methoxylation and demethylation of 3-chloro-5-bromofluorobenzene (low yield, complex raw materials)

These limitations have driven the development of improved methods focusing on cost-effectiveness, operational simplicity, and scalability.

Conversion of 3-Bromo-5-chlorophenol to 2-(3-Bromo-5-chlorophenoxy)acetonitrile

The final step involves nucleophilic substitution of the phenolic hydroxyl group by an acetonitrile moiety, typically using a haloacetonitrile derivative under basic conditions:

-

- Base: potassium carbonate or sodium hydride to deprotonate the phenol

- Alkylating agent: chloroacetonitrile or bromoacetonitrile

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 50–100 °C

- Reaction time: several hours until completion monitored by TLC or HPLC

-

- After reaction completion, the mixture is quenched with water

- Extraction with organic solvents (ethyl acetate)

- Washing, drying, and concentration yield crude product

- Further purification by recrystallization or chromatography yields pure this compound

Data Table Summarizing Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Reduction of 3-bromo-5-chloronitrobenzene | Fe powder, glacial acetic acid | 0–30 | 16 hours | 93 | 91.5 | Simple filtration and concentration |

| Diazotization of 3-bromo-5-chloroaniline | NaNO2, H2SO4 (30–60%) | 0–10 | Until complete | N/A | N/A | Diazonium salt used in situ |

| Hydrolysis of diazonium salt | H2SO4 aqueous, toluene/THF | 80–120 | Until complete | High | High | Simple extraction and drying |

| Alkylation to this compound | Chloroacetonitrile, K2CO3, DMF | 50–100 | Several hours | Moderate to high | High | Requires purification by recrystallization |

Research Findings and Industrial Relevance

- The patented process (CN101735023A/B) demonstrates a cost-effective, scalable, and environmentally benign approach to 3-bromo-5-chlorophenol, the key intermediate.

- Avoidance of expensive reagents and harsh conditions improves safety and reduces waste.

- The nucleophilic substitution step to introduce the acetonitrile group is a classical ether formation reaction, well-established and adaptable to industrial scale.

- The overall process is suitable for large-scale production with high yields and purity, meeting the demands of pharmaceutical and agrochemical manufacturing.

常见问题

Q. What are the recommended synthetic routes for preparing 2-(3-Bromo-5-chlorophenoxy)acetonitrile?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

- React 3-bromo-5-chlorophenol with chloroacetonitrile in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent like acetonitrile. This promotes deprotonation of the phenol and subsequent substitution .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials.

Key Considerations: - Base selection impacts reaction efficiency; stronger bases like Cs2CO3 improve yields in SNAr reactions .

- Monitor reaction progress using TLC or LC-MS to avoid over-halogenation byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How do bromine and chlorine substituents influence the reactivity of the acetonitrile group?

Methodological Answer:

- Electronic Effects : The electron-withdrawing nature of Br/Cl reduces electron density on the aromatic ring, stabilizing the acetonitrile group against nucleophilic attack.

- Steric Effects : Meta-substitution (3-Bromo, 5-Chloro) minimizes steric hindrance, allowing the nitrile group to participate in reactions (e.g., hydrolysis to carboxylic acids or formation of heterocycles) .

- Experimental Validation : Compare reactivity with analogs lacking halogens (e.g., 3-methoxyphenoxyacetonitrile) using kinetic studies or computational modeling .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost for halogenated systems .

- Key Calculations:

- HOMO-LUMO gaps to assess electrophilicity.

- Electrostatic potential maps to identify reactive sites (e.g., nitrile group).

- Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data to refine models .

Q. How can contradictions in experimental reaction data be resolved?

Methodological Answer:

- Case Study : If observed yields conflict with computational predictions:

- Step 1 : Re-examine reaction conditions (e.g., solvent purity, moisture levels) using controlled replicates .

- Step 2 : Perform mechanistic studies (e.g., isotopic labeling, intermediate trapping) to identify unaccounted pathways.

- Step 3 : Re-run DFT calculations with explicit solvent models or dispersion corrections to improve accuracy .

- Example : Conflicting reports on hydrolysis rates may arise from trace water in solvents; use Karl Fischer titration to quantify moisture .

Q. What strategies optimize selective substitution of bromine vs. chlorine in further derivatizations?

Methodological Answer:

- Thermodynamic Control : Leverage differences in C-Br (weaker) vs. C-Cl bond strength. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for Br substitution under mild conditions .

- Directing Groups : Introduce temporary groups (e.g., -NO2) to steer electrophilic substitution toward specific positions .

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。